molecular formula C27H34N2O6 B2782359 (2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol CAS No. 1351664-57-7

(2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol

Cat. No. B2782359
CAS RN: 1351664-57-7
M. Wt: 482.577
InChI Key: RVWIFPXMLZOORT-YDHFHHHVSA-N
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Description

(2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482.577. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Benzoxazinone derivatives have been synthesized and evaluated for their antimicrobial activities. A study by Bektaş et al. (2010) involved the synthesis of novel triazole derivatives, including compounds bearing morpholine, which were screened for antimicrobial properties. Some compounds exhibited moderate to good activities against various microorganisms, highlighting the potential of benzoxazinone derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Anti-Inflammatory and Analgesic Agents

Another research avenue involves the synthesis of benzodifuranyl derivatives derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) synthesized novel compounds which were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) selectively, suggesting their utility as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antibacterial Evaluation

Soliman et al. (2023) synthesized a benzoxazinone derivative bearing a chalcone moiety and evaluated its antibacterial activity. This study highlighted the potential of such compounds in combating bacterial infections, demonstrating mild to moderate activity against both gram-positive and gram-negative bacteria (Soliman et al., 2023).

Environmental and Ecotoxicological Studies

The environmental impact and ecotoxicology of benzoxazinone derivatives have also been studied. Idinger et al. (2006) investigated the effects of the benzoxazinone DIMBOA and its degradation products on soil organisms, providing insights into the environmental safety and risks associated with these compounds (Idinger et al., 2006).

properties

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5.C3H8O/c1-28-20-5-3-2-4-17(20)14-22-23(27)18-6-7-21-19(24(18)31-22)15-26(16-30-21)9-8-25-10-12-29-13-11-25;1-3(2)4/h2-7,14H,8-13,15-16H2,1H3;3-4H,1-2H3/b22-14-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWIFPXMLZOORT-YDHFHHHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O.COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol

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